5,10,15,20-Tetra(4-pyridyl)-21H,23H-porphyrin nickel
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Overview
Description
5,10,15,20-Tetra(4-pyridyl)-21H,23H-porphyrin nickel is a complex compound that belongs to the family of porphyrins Porphyrins are macrocyclic compounds that play a crucial role in various biological processes, such as oxygen transport and photosynthesis
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,10,15,20-Tetra(4-pyridyl)-21H,23H-porphyrin nickel typically involves the reaction of pyridine with a porphyrin precursor under controlled conditions. One common method involves the use of a surfactant-assisted synthetic route, which helps in the construction of highly organized three-dimensional organic micro-structures . The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through chromatography and crystallization to obtain the final product in a highly pure form .
Chemical Reactions Analysis
Types of Reactions
5,10,15,20-Tetra(4-pyridyl)-21H,23H-porphyrin nickel undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, which can be useful in catalytic applications.
Reduction: Reduction reactions can lead to the formation of reduced porphyrin species.
Substitution: The pyridyl groups can undergo substitution reactions with various reagents to form new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions include various oxidized and reduced forms of the porphyrin, as well as substituted derivatives with different functional groups .
Scientific Research Applications
5,10,15,20-Tetra(4-pyridyl)-21H,23H-porphyrin nickel has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 5,10,15,20-Tetra(4-pyridyl)-21H,23H-porphyrin nickel involves its ability to interact with various molecular targets and pathways. The compound can bind to metal ions and other molecules, facilitating catalytic reactions and generating reactive oxygen species. These interactions are crucial for its applications in catalysis and photodynamic therapy .
Comparison with Similar Compounds
Similar Compounds
5,10,15,20-Tetra(4-pyridyl)porphyrin: This compound is similar in structure but lacks the nickel center, which affects its catalytic properties.
5,10,15,20-Tetrakis(1-methyl-4-pyridinio)porphyrin: This compound has a similar porphyrin core but different substituents, leading to variations in its chemical and biological properties.
Uniqueness
5,10,15,20-Tetra(4-pyridyl)-21H,23H-porphyrin nickel is unique due to its nickel center, which enhances its catalytic activity and makes it suitable for various industrial and medical applications.
Properties
Molecular Formula |
C40H26N8Ni |
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Molecular Weight |
677.4 g/mol |
IUPAC Name |
nickel;5,10,15,20-tetrapyridin-4-yl-21,23-dihydroporphyrin |
InChI |
InChI=1S/C40H26N8.Ni/c1-2-30-38(26-11-19-42-20-12-26)32-5-6-34(47-32)40(28-15-23-44-24-16-28)36-8-7-35(48-36)39(27-13-21-43-22-14-27)33-4-3-31(46-33)37(29(1)45-30)25-9-17-41-18-10-25;/h1-24,45,48H; |
InChI Key |
IGXXDAULZNGWLT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C3=NC(=C(C4=CC=C(N4)C(=C5C=CC(=N5)C(=C1N2)C6=CC=NC=C6)C7=CC=NC=C7)C8=CC=NC=C8)C=C3)C9=CC=NC=C9.[Ni] |
Origin of Product |
United States |
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